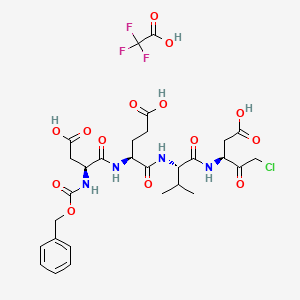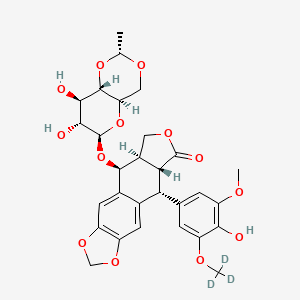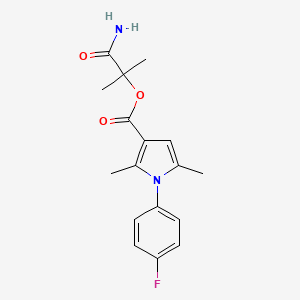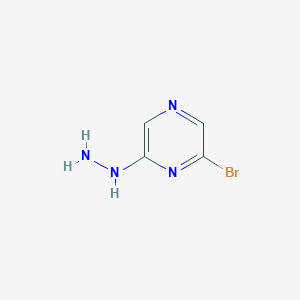![molecular formula C15H12N2O2S3 B10797187 2-[6-(3-Methylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetic acid](/img/structure/B10797187.png)
2-[6-(3-Methylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-643 is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. It is part of a series of compounds developed for specific research purposes, particularly in the study of malaria and other diseases.
Preparation Methods
The synthesis of OSM-S-643 involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route includes the use of various reagents and catalysts under controlled conditions to achieve the desired chemical structure. Industrial production methods for OSM-S-643 would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
OSM-S-643 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It has been used in research on enzyme inhibition and protein interactions.
Medicine: OSM-S-643 has shown promise as a potential therapeutic agent for treating diseases such as malaria, due to its ability to inhibit specific enzymes in the parasite.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which OSM-S-643 exerts its effects involves the inhibition of specific enzymes and proteins. For example, it has been shown to inhibit the enzyme asparagine tRNA synthetase in the malaria parasite Plasmodium falciparum . This inhibition disrupts protein synthesis and leads to the death of the parasite. The molecular targets and pathways involved include the enzyme’s active site and the associated signaling pathways.
Comparison with Similar Compounds
OSM-S-643 can be compared with other compounds in the same series, such as OSM-S-106 and OSM-S-560 . While these compounds share some structural similarities, OSM-S-643 has unique features that make it particularly effective in certain applications. For example, it has a different substitution pattern on the aromatic ring, which affects its binding affinity and specificity for target enzymes.
Similar compounds include:
Properties
Molecular Formula |
C15H12N2O2S3 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-[6-(3-methylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetic acid |
InChI |
InChI=1S/C15H12N2O2S3/c1-20-10-4-2-3-9(5-10)12-6-11-14(21-7-13(18)19)16-8-17-15(11)22-12/h2-6,8H,7H2,1H3,(H,18,19) |
InChI Key |
MNWOYBNZZSNGOO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC3=C(S2)N=CN=C3SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]sulfonylmorpholine](/img/structure/B10797117.png)




![2-Phenyl-3-([1,2,4]triazolo[4,3-a]pyrazin-5-yloxy)propan-1-ol](/img/structure/B10797150.png)

![3-[4-(Difluoromethoxy)phenyl]-5-[(2,2-dimethyl-5-phenyl-1,3-dioxan-5-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797163.png)
![4-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)morpholine](/img/structure/B10797168.png)
![2-[6-[3-(Trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid](/img/structure/B10797180.png)
![3-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxymethyl]-2-phenylpropan-1-ol](/img/structure/B10797193.png)
![3-Phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797199.png)
